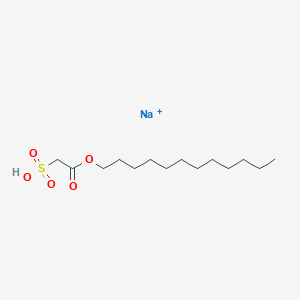
月桂基硫酸钠乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
月桂酰基硫酸钠是一种有机化合物,通常用作各种清洁和卫生产品中的阴离子表面活性剂。它以其产生丰富泡沫的能力而闻名,常见于个人护理产品中,例如洗发水、浴弹和面部清洁剂。 与其他一些表面活性剂不同,月桂酰基硫酸钠源自椰子油,使其成为更温和的替代品,不太可能引起刺激 .
科学研究应用
月桂酰基硫酸钠在科学研究中具有广泛的应用:
化学: 它被用作各种化学反应中的表面活性剂,以增强溶解度并改善反应动力学。
生物学: 月桂酰基硫酸钠在细胞培养和分子生物学实验中被用作洗涤剂,以裂解细胞和溶解蛋白质。
作用机制
月桂酰基硫酸钠主要通过其表面活性剂特性发挥其作用。它降低了水溶液的表面张力,使其能够有效地乳化油脂并分散污垢和碎屑。 在药物应用中,它充当润湿剂,促进水渗透到粪便中,从而使其松散并促进排便 .
类似化合物:
月桂基硫酸钠: 常见于清洁产品中的一种更强烈的表面活性剂。它以其强大的起泡性能而闻名,但会引起皮肤刺激。
月桂醇硫酸钠: 月桂基硫酸钠的一种更温和的替代品,常用于个人护理产品中。
椰油硫酸钠: 与月桂酰基硫酸钠类似,源自椰子油,但具有不同的表面活性剂特性.
独特性: 月桂酰基硫酸钠由于其温和的性质和作为表面活性剂的有效性而脱颖而出。 其更大的分子尺寸阻止其深入渗透皮肤,降低了刺激的风险,使其适用于敏感皮肤类型和儿童产品 .
生化分析
Biochemical Properties
Sodium lauryl sulfoacetate is known for its excellent wetting, scouring, emulsifying, and dispersing properties It is a surfactant, meaning it reduces surface tension, allowing better interaction between liquids and solids
Cellular Effects
Sodium lauryl sulfoacetate is known to be a much milder, natural cleanser that effectively removes surface oil, dirt, and bacteria without stripping or drying sensitive skin or hair . It is much gentler on the skin and hair compared to other surfactants . Its larger molecular size prevents it from penetrating the skin deeply, reducing the risk of irritation and dryness .
Molecular Mechanism
It is known to act as a wetting agent and surfactant in pharmaceutical preparations . It is currently used in enema-type laxatives .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Sodium lauryl sulfoacetate in laboratory settings. It is known that Sodium lauryl sulfoacetate is a white solid in powder or flake form, with a sweet, pleasant odor . It is hygroscopic and has a specific gravity of 0.55 .
Dosage Effects in Animal Models
In animal studies, some effects were observed at dosages of 250 and 750 mg/kg/day . Minimal to slight ocular irritation occurred in rabbits when tested with 3.0% Sodium lauryl sulfoacetate .
Metabolic Pathways
It is known that many bacteria utilize environmentally widespread C2 sulfonate sulfoacetate as a sulfur source .
准备方法
合成路线和反应条件: 月桂酰基硫酸钠是通过月桂醇与硫代乙酸反应合成的。该过程包括月桂醇与硫代乙酸的酯化,然后用氢氧化钠中和形成最终产物。 反应条件通常包括保持受控的温度和 pH 值,以确保最佳产率和纯度 .
工业生产方法: 在工业环境中,月桂酰基硫酸钠的生产涉及大规模的酯化和中和过程。原料月桂醇和硫代乙酸在受控条件下在大型反应器中反应。 然后通过过滤和结晶提纯所得产物,以获得所需形式的月桂酰基硫酸钠 .
化学反应分析
反应类型: 月桂酰基硫酸钠主要由于存在硫代乙酸酯基团而经历取代反应。它也可以在酸性或碱性条件下参与水解反应。
常用试剂和条件:
取代反应: 月桂酰基硫酸钠可以在温和条件下与各种亲核试剂(如胺和醇)反应形成取代产物。
相似化合物的比较
Sodium lauryl sulfate: A harsher surfactant commonly found in cleaning products. It is known for its strong foaming properties but can cause skin irritation.
Sodium laureth sulfate: A milder alternative to sodium lauryl sulfate, often used in personal care products.
Sodium coco sulfate: Derived from coconut oil, similar to sodium lauryl sulfoacetate, but with different surfactant properties.
Uniqueness: Sodium lauryl sulfoacetate stands out due to its gentle nature and effectiveness as a surfactant. Its larger molecular size prevents it from penetrating the skin deeply, reducing the risk of irritation and making it suitable for sensitive skin types and children’s products .
属性
CAS 编号 |
1847-58-1 |
|---|---|
分子式 |
C14H28O5S.Na C14H28NaO5S |
分子量 |
331.43 g/mol |
IUPAC 名称 |
sodium;2-dodecoxy-2-oxoethanesulfonate |
InChI |
InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(15)13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18); |
InChI 键 |
MCNJOIMMYWLFBA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCCCOC(=O)CS(=O)(=O)O.[Na] |
颜色/形态 |
Powder White flake, powde |
密度 |
Specific gravity: 0.55 |
Key on ui other cas no. |
1847-58-1 |
物理描述 |
White solid; [HSDB] |
Pictograms |
Corrosive; Irritant |
溶解度 |
In water, 3.5 g/100 mL (no temperature provided) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



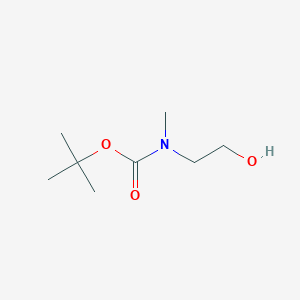
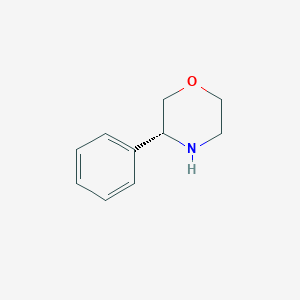


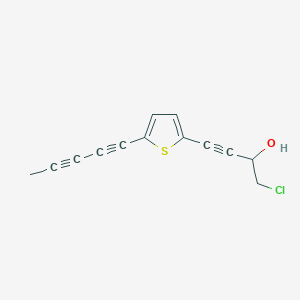
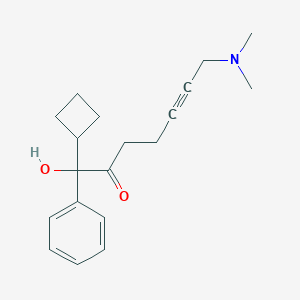
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)

![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
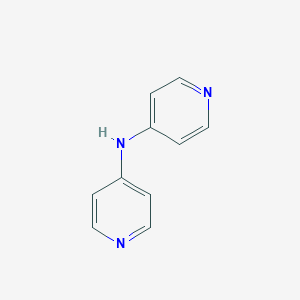


![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
